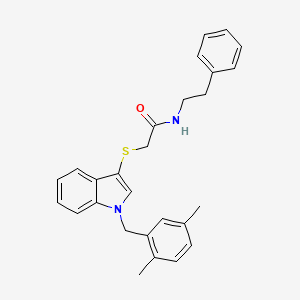

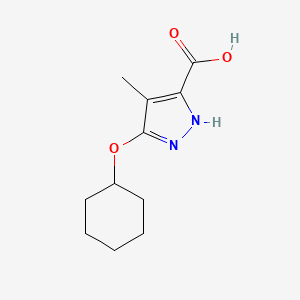

![molecular formula C19H15FN2OS B2716021 (E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 327094-34-8](/img/structure/B2716021.png)

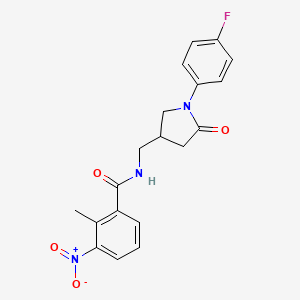

(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research. ABT-737 inhibits the B-cell lymphoma 2 (Bcl-2) family of proteins, which are overexpressed in many types of cancer cells, leading to resistance to chemotherapy and radiation therapy.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

The adsorption and corrosion inhibition efficiency of benzimidazole derivatives, including (E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one, have been investigated for their potential as corrosion inhibitors for mild steel in 1.0 M HCl solution. These compounds can retard corrosion reactions through a mixed inhibition mechanism and form a protective barrier film on the metal surface. The adsorption of these molecules on the mild steel surface obeys the Langmuir isotherm, highlighting their potential in corrosion prevention technologies (Ech-chihbi et al., 2020).

DNA Binding and Cytotoxicity

Benzimidazole-based compounds have shown significant DNA binding properties and cytotoxicity against cancer cell lines. Their interactions with calf thymus DNA indicate an intercalative mode of binding. These compounds demonstrate substantial in vitro cytotoxic effects against various human cancer cell lines, including lung, breast, and cervical cancers, highlighting their potential as therapeutic agents in cancer treatment (Paul et al., 2015).

Anti-inflammatory Activity

A series of fluorobenzimidazole compounds have been synthesized and evaluated for their anti-inflammatory activity. These compounds exhibit significant inhibition of enzymes like soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX), which are crucial in the inflammatory process. Their activity has been confirmed in vivo using the carrageenan-induced rat paw edema assay, suggesting their utility as anti-inflammatory agents (Nandha et al., 2018).

Antifungal Properties

The novel compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one has been synthesized and proposed for testing against pathogenic fungi like Aspergillus fumigatus, which is a significant agent for pulmonary aspergillosis. The synthesis involves Claisen-Schmidt condensation, highlighting its potential as a lead compound in developing antifungal treatments (Takaki & Ashburn, 2022).

Antimicrobial Activity

The antimicrobial activity of fluorinated benzothiazolo imidazole compounds has been explored, with some compounds showing promising results against microbial strains. These findings indicate the potential of these compounds in developing new antimicrobial agents to combat resistant bacteria and fungi (Sathe et al., 2011).

Propiedades

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(2-prop-2-enylsulfanylbenzimidazol-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2OS/c1-2-13-24-19-21-16-5-3-4-6-17(16)22(19)18(23)12-9-14-7-10-15(20)11-8-14/h2-12H,1,13H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFUZKAKNZOREC-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2715940.png)

![3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2715948.png)

![10-[(Morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2715950.png)

![2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2715952.png)